N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a chemical compound characterized by its unique molecular structure, which includes a bromophenyl group, a fluorophenyl group, and an oxadiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole core. One common method includes the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride, which is then reacted with 2-(4-fluorophenyl)glycinamide to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl and fluorophenyl groups can bind to receptors or enzymes, modulating their activity and leading to biological effects. The oxadiazolyl moiety plays a crucial role in the compound's stability and reactivity.
Comparison with Similar Compounds
2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-bromophenyl)acetamide
Uniqueness: N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide stands out due to its specific arrangement of functional groups, which can lead to unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O2/c17-12-3-1-2-11(9-12)15-20-21-16(23-15)19-14(22)8-10-4-6-13(18)7-5-10/h1-7,9H,8H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODBTCWMIGTDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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